3H-Imidazo[4,5-B]pyridine-7-carbonitrile
Description
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2,4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYSLTIGGKLQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276736 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78316-13-9 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78316-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo[4,5-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-B]pyridine-7-carbonitrile typically involves the condensation-dehydration reactions of pyridine-2,3-diamine with carboxylic acids or their equivalents. Another common method is the condensation with aldehydes under oxidative conditions . The most useful starting compounds for the synthesis are derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .
Industrial Production Methods
Industrial production methods for imidazopyridines often involve the use of various catalysts to enhance the efficiency and yield of the reactions. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-B]pyridine-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 2,3-diaminopyridine can lead to the formation of various imidazopyridine derivatives .
Scientific Research Applications
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
One of the most significant applications of 3H-imidazo[4,5-b]pyridine-7-carbonitrile is its role as a DHODH inhibitor. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cells, including pathogenic microorganisms and cancer cells. Inhibitors of this enzyme have therapeutic potential in treating autoimmune diseases and cancers.
- Diseases Targeted : The inhibition of DHODH has been associated with treatments for:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism : The presence of specific substituents on the imidazopyridine structure enhances its binding affinity to bacterial targets, leading to increased antibacterial activity. For instance, modifications at the para position of phenyl groups have been linked to improved efficacy against strains like Staphylococcus aureus and Escherichia coli .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods, often involving alkylation reactions and the use of environmentally benign solvents. Recent advancements have highlighted efficient synthetic routes that yield high purity with minimal environmental impact .
Synthetic Pathways
A notable synthetic approach involves:
- Starting Materials : Utilizing 2-chloro-3-nitropyridine.
- Reagents : Employing primary amines and aromatic aldehydes.
- Conditions : Conducting reactions in green solvents like water and isopropanol to enhance sustainability .
Therapeutic Efficacy in Autoimmune Disorders
In a study focusing on multiple sclerosis, compounds derived from this compound demonstrated significant inhibition of lymphocyte proliferation by blocking DHODH activity. This led to a reduction in inflammatory markers associated with the disease .
Anticancer Activity
Another investigation explored the anticancer properties of these compounds against various cancer cell lines. The results indicated that specific derivatives not only inhibited cell growth but also induced apoptosis in cancer cells via modulation of key signaling pathways .
Summary Table of Applications
| Application Area | Specific Uses | Mechanism/Notes |
|---|---|---|
| Autoimmune Disorders | Multiple sclerosis, rheumatoid arthritis | Inhibition of DHODH |
| Cancer Treatment | Various cancers | Induction of apoptosis; inhibition of proliferation |
| Antimicrobial Activity | Effective against Gram-positive and negative bacteria | Enhanced binding through structural modifications |
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-B]pyridine-7-carbonitrile involves its interaction with various molecular targets and pathways. For example, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Key Observations :
Ring Fusion Position : The [4,5-b] fusion in the target compound creates a distinct electronic environment compared to [4,5-c] or [1,2-a] isomers, influencing reactivity and binding interactions .
Substituent Effects: The 7-cyano group enhances electrophilicity, making the compound suitable for nucleophilic additions or cycloadditions, whereas carboxamide or aldehyde derivatives are more common in drug discovery .
Commercial and Research Utility
- Purity and Availability : The target compound is available at ≥97% purity (Aladdin), outperforming analogs like 3H-imidazo[4,5-c]pyridine-7-carbonitrile (95%) .
- Applications: Its cyano group facilitates use in photoactive materials and metal-organic frameworks (MOFs), whereas carboxamide analogs (e.g., Imidazo[1,2-a]pyridine-2-carboxamide) are prioritized in medicinal chemistry .
Biological Activity
3H-Imidazo[4,5-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused imidazole and pyridine ring system with a carbonitrile group at the 7-position, which enhances its reactivity and potential for biological interactions. The molecular formula is C₇H₄N₄, and it has been studied for its anticancer and antimicrobial properties, among others.
Anticancer Activity
Recent studies have highlighted the significant anticancer potential of this compound and its derivatives. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms, primarily by targeting specific kinases.
- Kinase Inhibition : One notable study demonstrated that derivatives of this compound effectively inhibited Aurora-A and Aurora-B kinases, which are critical in cell cycle regulation. For instance, compound 7a showed IC₅₀ values of 0.212 μM and 0.461 μM against Aurora-A and Aurora-B, respectively, and had a potent growth inhibition effect on SW620 and HCT116 human colon carcinoma cells (GI₅₀ = 0.18 and 0.15 μM) .
- Cell Line Specificity : The antiproliferative activity varies across different cancer cell lines. For example, amidino-substituted derivatives exhibited selective activity against HeLa cells with IC₅₀ values ranging from 0.4 to 0.7 μM . A broader evaluation showed that various imidazo[4,5-b]pyridine derivatives displayed significant activity against glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460) .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. While many derivatives showed limited antibacterial activity, one compound demonstrated moderate effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural modifications:
- Substituents : The introduction of various substituents on the imidazo[4,5-b]pyridine scaffold has been shown to enhance both anticancer and antimicrobial activities. For instance, bromo-substituted derivatives exhibited improved antiproliferative effects compared to their unsubstituted counterparts .
- Functional Groups : The presence of functional groups such as amidino or pyrazole groups at specific positions has been linked to increased potency against targeted kinases and improved selectivity towards cancer cell lines .
Case Study 1: Aurora Kinase Inhibition
A study focused on the synthesis of new imidazo[4,5-b]pyridine derivatives aimed at inhibiting Aurora kinases. The results indicated that specific substitutions at the C7 position led to enhanced inhibitory effects on both Aurora-A and Aurora-B kinases, with subsequent growth inhibition in cancer cell lines .
Case Study 2: Antiproliferative Activity in Diverse Cell Lines
Another investigation evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine compounds across multiple human cancer cell lines. The findings revealed that certain derivatives were particularly effective against colorectal carcinoma cells, showcasing IC₅₀ values as low as 0.15 μM .
Table 1: Biological Activity of Selected Derivatives
| Compound | Target Kinase | IC₅₀ (μM) | Cancer Cell Line | GI₅₀ (μM) |
|---|---|---|---|---|
| 7a | Aurora-A | 0.212 | SW620 | 0.18 |
| 7a | Aurora-B | 0.461 | HCT116 | 0.15 |
| 14 | - | - | E. coli | MIC: 32 |
| 10 | - | - | HeLa | IC₅₀: ~0.4 |
| 8 | - | - | NCI-H460 | - |
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Bromo | Increased antiproliferative activity |
| Amidino | Enhanced selectivity towards cancer cells |
| Pyrazole | Improved kinase inhibition |
Q & A
Q. What synthetic methodologies are effective for preparing 3H-imidazo[4,5-b]pyridine-7-carbonitrile derivatives?
Methodology :
- Condensation reactions : React arylidene malononitriles with 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile in absolute ethanol under reflux, using piperidine as a catalyst (3–5 hours). Recrystallize the crude product from EtOH/DMF mixtures to improve purity .
- Heterocyclic assembly : For brominated analogs (e.g., 7-bromo derivatives), combine pyridine diamines with aldehydes (e.g., benzaldehyde) under phase-transfer catalysis (solid-liquid) in DMF with p-toluenesulfonic acid .
Q. Key considerations :
- Monitor reaction progress via TLC or HPLC to optimize reflux duration.
- Adjust solvent polarity during recrystallization to minimize byproduct contamination.
Q. How can structural analogs of this compound be characterized for regiochemical purity?
Analytical workflow :
- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., bromine at position 7 vs. 6). Integrate aromatic proton signals to verify regioselectivity .
- Mass spectrometry : Compare experimental molecular ion peaks ([M+H]) with theoretical values (e.g., molecular weight 274.12 g/mol for 7-bromo-2-phenyl derivatives) .
- X-ray crystallography : Resolve ambiguous cases where steric effects or tautomerism complicate spectral interpretation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance the design of this compound derivatives for target-specific applications?
Strategy :
- Reaction pathway simulation : Use DFT to model transition states in condensation reactions, identifying energy barriers that influence yield (e.g., piperidine’s role in stabilizing intermediates) .
- Electronic property prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles or nucleophiles, guiding functionalization at the 7-carbonitrile position .
- Docking studies : Screen derivatives for binding affinity to biological targets (e.g., c-Met kinase) by aligning electron density maps with active-site residues .
Case study : DFT-optimized imidazopyridines showed improved c-Met kinase inhibition (IC < 50 nM) compared to trial-and-error synthesized analogs .
Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. anticancer) be resolved for imidazopyridine derivatives?
Resolution framework :
- Dose-response profiling : Test compounds across multiple concentrations (e.g., 0.1–100 µM) to distinguish selective toxicity from non-specific effects.
- Mechanistic studies :
- For antimicrobial activity: Assess membrane disruption via LIVE/DEAD staining or β-galactosidase leakage assays.
- For anticancer activity: Evaluate apoptosis induction (caspase-3 activation) or kinase inhibition (ATP-competitive assays) .
- Structural benchmarking : Compare IC values of analogs (e.g., bromo vs. methyl substituents) to identify substituent-dependent activity trends .
Q. What experimental design principles optimize reaction conditions for imidazopyridine synthesis?
Statistical approach :
- Factorial design : Vary factors like temperature (60–100°C), catalyst loading (0.5–2.0 eq.), and solvent polarity (DMF vs. ethanol) in a 2 factorial setup to identify significant variables .
- Response surface methodology (RSM) : Model interactions between variables (e.g., reflux time and catalyst concentration) to maximize yield while minimizing byproducts .
Example : A 3-factor factorial design reduced the synthesis time of 7-substituted derivatives by 40% while maintaining >85% yield .
Q. How do prototropic equilibria in 3H-imidazo[4,5-b]pyridine derivatives affect their photophysical properties?
Methodological insights :
- Solvent-dependent studies : Compare UV-Vis absorption/emission spectra in polar (water) vs. non-polar (toluene) solvents to track tautomeric shifts (e.g., 1H vs. 3H forms) .
- pH titration : Monitor fluorescence quenching at varying pH (2–12) to correlate protonation states with quantum yield changes .
Key finding : Derivatives with electron-withdrawing groups (e.g., 7-nitro) exhibit red-shifted emission in acidic media due to stabilized enol tautomers .
Q. What strategies address low solubility of imidazopyridine-carbonitrile derivatives in aqueous biological assays?
Solutions :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility, which are cleaved in vivo .
- Nanoformulation : Encapsulate derivatives in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability without cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
